5-Hexyl-5-methyl-imidazolidine-2,4-dione
Overview
Description
5-Hexyl-5-methyl-imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Overview
5-Hexyl-5-methyl-imidazolidine-2,4-dione is a derivative of the imidazolidine-2,4-dione scaffold, known for its versatility in medicinal chemistry. This compound, as part of the broader hydantoin class, has been explored for various therapeutic and agrochemical applications due to its biological and pharmacological activities. Its significance lies in its scaffold, which is a non-aromatic five-membered heterocycle, making it a preferred structure in drug discovery.
Applications in Drug Discovery
Hydantoin derivatives, including this compound, play a crucial role in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, applicable to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins, is a key method in the synthesis of hydantoins, offering a straightforward approach to creating new organic compounds with potential therapeutic uses. This method's efficiency and simplicity facilitate the preparation of significant natural products and novel therapeutics based on the hydantoin scaffold Shaikh et al., 2023.
Biological and Pharmacological Activities
Hydantoin and its hybrids exhibit a variety of biological and pharmacological activities, which are essential in therapeutic and agrochemical applications. The hydantoin scaffold's presence in several medications currently in use, such as phenytoin, Nitrofurantoin, and Enzalutamide, underscores its importance in drug discovery. This scaffold's potential lies in its two hydrogen bond acceptors and two hydrogen bond donors, which contribute to its diverse biological activities Shaikh et al., 2023.
Mechanism of Action
While the specific mechanism of action for 5-Hexyl-5-methyl-imidazolidine-2,4-dione is not available, a study on a similar compound, 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione, shows that it acts as a dual inhibitor of Tankyrase 1 and 2, which play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Properties
IUPAC Name |
5-hexyl-5-methylimidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-3-4-5-6-7-10(2)8(13)11-9(14)12-10/h3-7H2,1-2H3,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPZLZDRELZAHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277174 | |
Record name | 5-hexyl-5-methyl-imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-03-8, 5472-88-8 | |
Record name | NSC47125 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC29619 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC1021 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-hexyl-5-methyl-imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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